
Linopirdine
Overview
Description
Linopirdine (3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one) is a potassium channel blocker that primarily inhibits Kv7/KCNQ channels, notably the M-current (IK(M)), which regulates neuronal excitability and neurotransmitter release . Initially developed as a cognitive enhancer for Alzheimer’s disease, it increases acetylcholine release by blocking IK(M) at low micromolar concentrations (IC50 = 2.4–5.2 µM) . Beyond its neurological effects, this compound modulates vascular tone, reducing fluid resuscitation requirements in hemorrhagic shock and inducing pulmonary vasoconstriction (EC50 = 0.6 µM) . Despite its broad pharmacological profile, this compound exhibits dose-dependent off-target effects on other potassium currents (e.g., IA, IK) at higher concentrations (>10 µM) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linopirdine involves several key steps:
Amide Formation: The reaction between diphenylamine and oxalyl chloride forms an intermediate.
Cyclization: Heating the intermediate leads to the formation of 1-phenylisatin.
Reaction with 4-Picoline: Under phase transfer catalysis with a quaternary salt, the intermediate reacts with 4-picoline to form a carbinol.
Dehydration: The carbinol undergoes dehydration using acetic anhydride.
Reduction: The olefin is reduced to form the indolone.
Alkylation: The final step involves alkylation with 4-picolylchloride using hydroxide as the base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Linopirdine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the this compound molecule .
Scientific Research Applications
Cognitive Enhancement
Clinical Trials : Linopirdine was initially developed for treating Alzheimer's disease. A randomized controlled trial involving 382 patients with mild to moderate Alzheimer's disease demonstrated that this compound significantly improved cognitive performance compared to placebo over a six-month period. The trial reported notable improvements in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) scores at three months .
Animal Studies : In murine models, this compound has been shown to reverse age-related declines in cognitive function by enhancing acetylcholine release in the hippocampus. This effect is mediated through its action on KCNQ channels and is critical for synaptic plasticity .
Pain Modulation
This compound's interaction with TRPV1 channels suggests potential applications in pain management. By acting as an agonist for these channels, this compound may enhance nociceptive signaling under certain conditions, indicating a dual role in both enhancing and modulating pain responses depending on concentration and context .
Pharmacological Properties
The pharmacological profile of this compound includes:
- KCNQ Channel Blockade : Selectively inhibits the M-current with an IC50 of approximately 2.4 µM, leading to increased neurotransmitter release.
- TRPV1 Agonism : Enhances intracellular calcium levels through TRPV1 activation, contributing to its effects on pain modulation.
- Neurotransmitter Release : Increases the release of key neurotransmitters involved in cognition and mood regulation .
Case Studies and Research Findings
Mechanism of Action
Linopirdine is compared with other cognition-enhancing compounds such as:
XE991: A more potent analog with greater in vitro and in vivo potency.
DMP 543: Another potent analog with a longer duration of action and higher efficacy in enhancing acetylcholine release.
Uniqueness: this compound’s unique mechanism of action and its ability to selectively enhance neurotransmitter release under stimulated conditions make it distinct from other compounds in its class .
Comparison with Similar Compounds
Potency and Selectivity
Table 1: Comparative Pharmacological Profiles of Linopirdine and Analogous Compounds
Mechanism of Action
- This compound: Acts as a competitive antagonist at α9α10 nicotinic acetylcholine receptors (nAChRs) and a state-dependent Kv7 inhibitor, favoring activated subunits . It shifts ACh concentration-response curves rightward (EC50 from 15.4 µM to 382.5 µM) without reducing maximum agonist response .
- XE991: Shares this compound’s state-dependence but exhibits faster kinetics and partial reversibility (~30% current recovery after washout) . It also constricts pulmonary arteries more potently (EC50 = 0.12 µM vs. 0.6 µM for this compound) .
- ML252: Binds both open and closed Kv7 channels, enabling rapid inhibition without requiring repetitive stimulation, unlike this compound and XE991 .
Clinical and Preclinical Outcomes
- This compound: Failed Phase III trials for Alzheimer’s disease (30–40 mg TID for 6 months), showing only minor ADAS-Cog improvements (20.2 vs. 22.1 for placebo) . Elevated liver enzymes were noted at high doses .
- XE991/DMP 543: Preclinically, XE991 increased hippocampal acetylcholine levels by >90% at 5 mg/kg (vs. Neither advanced to successful clinical translation due to toxicity and pharmacokinetic limitations .
- HN38 : Demonstrated 92% Kv7.2 inhibition at 10 µM but remains a research tool due to untested clinical safety .
Adverse Effects and Limitations
- This compound: Causes dose-dependent hepatic CYP3A induction, accelerating its own metabolism (11-fold reduction in plasma concentration after 28 days) . Pulmonary vasoconstriction risk necessitates caution in cardiovascular studies .
- XE991 : Similar vascular effects but with greater potency; safety in humans remains unverified .
- ML252 : Superior pharmacokinetics but unproven in vivo efficacy .
Biological Activity
Linopirdine, a compound primarily recognized for its role as a blocker of voltage-gated potassium channels from the Kv7 (KCNQ) family, has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trial outcomes, and relevant case studies.
This compound's primary mechanism involves the inhibition of M-current, which is crucial in regulating neuronal excitability. This inhibition is mediated through its action on Kv7 channels, leading to increased neuronal firing. Additionally, this compound has been shown to act as an agonist of the TRPV1 (transient receptor potential vanilloid type 1) ion channel, which is involved in pain signaling. Research indicates that this compound can sensitize TRPV1 channels to heat and enhance intracellular calcium levels in cells expressing TRPV1 .
Summary of Mechanisms
Mechanism | Description |
---|---|
Kv7 Channel Blockade | Inhibits M-current, increasing neuronal excitability |
TRPV1 Agonism | Sensitizes TRPV1 channels to heat and increases calcium influx |
Clinical Trials and Efficacy
This compound has been evaluated in clinical settings, particularly for its effects on cognitive function in Alzheimer's disease patients. A randomized controlled trial involving 382 participants assessed the efficacy and safety of this compound compared to a placebo. The study found no significant differences in cognitive outcomes between the this compound and placebo groups at six months, although some secondary measures indicated initial improvements .
Key Findings from Clinical Trials
- Participants : 382 patients with mild to moderate Alzheimer's disease
- Primary Outcome : No significant difference in ADAS-Cog scores between this compound and placebo groups
- Adverse Events : Higher incidence of liver function test elevations in this compound patients (41%) compared to placebo (36%) .
Case Studies
A notable case study examined the effects of this compound on cognitive enhancement. Despite its initial promise as a cognitive enhancer due to its action on acetylcholine release, subsequent studies indicated that it did not yield significant improvements in cognitive assessments when compared to placebo controls .
Summary of Case Study Outcomes
Study Type | Outcome |
---|---|
Cognitive Enhancement | No significant improvement over placebo |
Adverse Effects | Increased liver enzyme levels observed |
Q & A
Q. What is the primary mechanism of action of Linopirdine in neuronal systems?
This compound selectively inhibits M-type potassium currents (Kv7/KCNQ channels) with an IC50 of 2.4 μM, leading to membrane depolarization and enhanced acetylcholine (ACh) release in rodent brain tissue. This mechanism underpins its cognitive-enhancing effects in behavioral models. Methodologically, patch-clamp electrophysiology or radiolabeled ACh release assays are used to validate this action .
Q. How does this compound's state-dependent inhibition affect experimental outcomes in Kv7 channel studies?
This compound preferentially binds to activated Kv7 channel subunits, requiring depolarization for effective inhibition. To account for this, researchers should employ voltage protocols that mimic physiological membrane potentials (e.g., holding cells at depolarized potentials or using retigabine to shift activation curves). Failure to control for voltage dependence may lead to underestimation of inhibitory efficacy .
Q. What are standard concentrations and protocols for using this compound in vitro?
- Stock preparation : Dissolve in DMSO at 10–100 mM, store at -20°C (stable for 1 year).
- Working concentrations : 1–100 μM in neuronal or vascular tissue assays.
- Pre-incubation : 10–15 minutes prior to agonist application to ensure equilibrium binding. Include DMSO controls to rule out solvent effects .
Q. How can researchers resolve contradictory data on this compound's off-target effects (e.g., α9α10 nAChRs vs. Kv7 channels)?
- Co-application studies : Use selective blockers like apamin (SK2 inhibitor) or methyllycaconitine (α7 nAChR antagonist) to isolate Kv7-mediated responses.
- Concentration-response curves : Compare IC50 values for Kv7 (2.4 μM) and α9α10 nAChRs (5.2 μM) to identify target-specific effects.
- Voltage-clamp protocols : Assess voltage independence of block to distinguish channel interactions (e.g., nAChR block is voltage-independent, unlike Kv7 inhibition) .
Q. What experimental models demonstrate this compound's cognitive enhancement effects?
- Rodent behavioral paradigms : Morris water maze or passive avoidance tests show improved learning/memory at doses of 0.1–3 mg/kg (intravenous).
- Neurochemical assays : Measure ACh release in hippocampal slices using microdialysis or HPLC. Note that effects are calcium-dependent, requiring intact synaptic terminals .
Q. How does this compound differentially affect vascular smooth muscle contraction in pulmonary vs. mesenteric arteries?
- Mechanism : Inhibits KCNQ channels in pulmonary arteries (EC50 ~1 μM), causing depolarization and contraction. Minimal effect in mesenteric arteries suggests tissue-specific KCNQ subunit expression.
- Methodology : Use wire myography to compare contraction responses to this compound and XE991 (a more potent Kv7 inhibitor). Normalize results to high-K⁺-induced contraction .
Q. What are key considerations for in vivo this compound administration in shock models?
- Dosage : 3 mg/kg IV in hemorrhagic shock models reduces fluid resuscitation requirements by 45–55%.
- Monitoring : Track hemodynamic parameters (e.g., mean arterial pressure) and tissue edema (wet/dry weight ratios).
- Controls : Include vehicle-treated cohorts and validate Kv7 inhibition with complementary inhibitors like XE991 .
Q. What methodologies confirm competitive antagonism of this compound at α9α10 nAChRs?
- Schild analysis : Demonstrate a rightward shift in ACh dose-response curves without reducing maximal efficacy.
- Pre-incubation vs. co-application : Pre-incubating this compound (3+ minutes) does not enhance block, ruling out non-competitive mechanisms.
- Voltage independence : Block persists across membrane potentials (-90 mV to +40 mV), unlike voltage-sensitive Kv7 inhibition .
Properties
IUPAC Name |
1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22/h1-17H,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJCDKJIEMIWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045163 | |
Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105431-72-9 | |
Record name | Linopirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105431-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linopirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105431729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linopirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINOPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5TB3NZ94T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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